molecular formula C12H9BrClNO3 B015818 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate CAS No. 3030-06-6

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Cat. No.: B015818
CAS No.: 3030-06-6
M. Wt: 330.56 g/mol
InChI Key: DSHQTSIXXYZXGR-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, also known as 5-Bromo-4-chloro-1H-indole-3-acetic acid, is an organic compound belonging to the class of indoles. It is a white crystalline solid with a molecular formula of C9H7BrClNO2. This compound is widely used in scientific research due to its unique properties and wide range of applications.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of derivatives containing the indole moiety have been extensively studied. For instance, Muralikrishna et al. (2014) synthesized a series of compounds aiming to explore their biological activities, utilizing indole-3-carbaldehyde and chloro ethyl acetate among other reactants. The compounds were characterized using NMR, Mass, IR, and elemental analysis, highlighting the structural diversity achievable with indole derivatives (Muralikrishna et al., 2014).
  • Geetha et al. (2019) focused on the synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, elucidated through spectroscopic techniques and X-ray diffraction, providing insights into the compound's structure and potential for diverse biological properties (Geetha et al., 2019).

Biological Activity Evaluation

  • Several studies have evaluated the biological activities of indole derivatives, demonstrating their potential in scientific research applications. For example, Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in synthesizing derivatives with evaluated antioxidant and antimicrobial activities, underscoring the utility of indole compounds in developing new therapeutic agents (Rao et al., 2019).
  • Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, assessing their antibacterial activities against both Gram-positive and Gram-negative bacteria. This study illustrates the antimicrobial potential of indole derivatives and contributes to the search for new antibacterial compounds (Carrasco et al., 2020).

Advanced Characterization Techniques

  • Advanced characterization techniques play a crucial role in understanding the properties and potential applications of indole derivatives. Parshotam et al. (2016) reported an efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-yl acetate derivatives, highlighting the advantages of microwave-assisted techniques in accelerating the synthesis process and improving yield (Parshotam et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The compound “1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholin

Properties

IUPAC Name

(1-acetyl-5-bromo-4-chloroindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-10(18-7(2)17)11-9(15)4-3-8(13)12(11)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHQTSIXXYZXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184392
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3030-06-6
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3030-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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